molecular formula C7H12N2O B13912241 (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile

(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile

Cat. No.: B13912241
M. Wt: 140.18 g/mol
InChI Key: OCSQESXXPDWNPC-NKWVEPMBSA-N
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Description

(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a chiral organic compound with a tetrahydropyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of asymmetric hydrogenation of a suitable precursor, such as a nitrile or an imine, in the presence of a chiral catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-[(2R,5S)-5-aminooxan-2-yl]acetonitrile

InChI

InChI=1S/C7H12N2O/c8-4-3-7-2-1-6(9)5-10-7/h6-7H,1-3,5,9H2/t6-,7+/m0/s1

InChI Key

OCSQESXXPDWNPC-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H](OC[C@H]1N)CC#N

Canonical SMILES

C1CC(OCC1N)CC#N

Origin of Product

United States

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